molecular formula C10H10N2OS B14143250 2-(4-Methoxyphenyl)thiazol-4-amine CAS No. 123970-62-7

2-(4-Methoxyphenyl)thiazol-4-amine

Cat. No.: B14143250
CAS No.: 123970-62-7
M. Wt: 206.27 g/mol
InChI Key: FUBOEVBUHWICPA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)thiazol-4-amine involves its interaction with various molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

2-(4-Methoxyphenyl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

123970-62-7

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,11H2,1H3

InChI Key

FUBOEVBUHWICPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)N

Origin of Product

United States

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